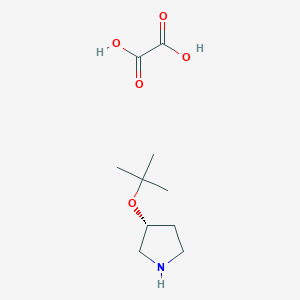

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMXVLLXTWMPDA-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid generally proceeds through three main stages:

Pyrrolidine Ring Formation: The pyrrolidine core is typically constructed via cyclization of amino alcohols or amino acid derivatives under acidic or basic conditions. For example, amino alcohol precursors can undergo intramolecular nucleophilic substitution to form the five-membered nitrogen heterocycle.

Introduction of the tert-Butoxy Group: The tert-butoxy substituent at the 3-position of the pyrrolidine ring is introduced via nucleophilic substitution using tert-butyl halides or tert-butyl alcohol under basic conditions. Strong bases such as sodium hydride or potassium carbonate facilitate the substitution reaction, yielding the tert-butoxy group with high regio- and stereoselectivity.

Formation of the Oxalate Salt: The free base (3R)-3-(tert-butoxy)pyrrolidine is reacted with oxalic acid in aqueous or alcoholic media under mild conditions to form the oxalate salt. This salt formation improves compound stability and solubility, which is crucial for downstream applications.

Industrial Scale Synthesis

Industrial production adapts the laboratory synthetic routes with optimizations for yield, purity, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance process efficiency and scalability. Key industrial considerations include:

Use of stereoselective synthesis or chiral resolution to ensure enantiomeric purity of the (3R) isomer.

Optimization of reaction times and temperatures to maximize product yield while minimizing by-products.

Implementation of greener solvents and reagents to reduce hazardous waste.

Efficient purification steps such as crystallization or extraction to isolate the oxalate salt in high purity.

Example Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Amino alcohol precursor, acid/base catalyst | Cyclization to form pyrrolidine ring | Moderate to high yield; stereocontrol critical |

| 2 | tert-Butyl halide or tert-butyl alcohol, strong base (e.g., NaH) | Nucleophilic substitution to introduce tert-butoxy group | High regioselectivity; stereochemistry maintained |

| 3 | Oxalic acid, aqueous/alcoholic solvent | Salt formation to obtain oxalate salt | Mild conditions; improves solubility and stability |

The stereochemistry at the 3-position is crucial for biological activity and is preserved throughout the synthesis by using chiral starting materials or asymmetric synthesis techniques.

The tert-butoxy group enhances lipophilicity and steric protection of the pyrrolidine nitrogen, improving chemical stability against oxidation and hydrolysis.

Oxalic acid serves as a counterion forming a crystalline salt that enhances the compound's solubility and bioavailability, important for pharmaceutical formulations.

Oxidation and reduction studies show that the tert-butoxy group remains stable under mild oxidative conditions, indicating robustness of the substituent during further chemical modifications.

| Compound | Counterion | Solubility | Stability | Notes |

|---|---|---|---|---|

| (3R)-3-(tert-butoxy)pyrrolidine (free base) | None | Lower | Moderate | Less stable, less soluble |

| (3R)-3-(tert-butoxy)pyrrolidine, hydrochloride | HCl | Moderate | Moderate | Different salt form, affects solubility |

| (3R)-3-(tert-butoxy)pyrrolidine, sulfate | H2SO4 | Moderate to high | High | Alternative salt with distinct properties |

| This compound | Oxalic acid | High | High | Preferred for enhanced solubility and stability |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Oxo derivatives of (3R)-3-(tert-butoxy)pyrrolidine.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid serves as a valuable building block in organic synthesis. Its pyrrolidine structure allows for various functionalization reactions, making it suitable for the development of more complex organic molecules. The compound can be utilized in:

- Nucleophilic substitution reactions where the tert-butoxy group can be replaced with other nucleophiles.

- Formation of chiral intermediates , which are crucial in the synthesis of pharmaceuticals.

Biological Studies

Research indicates that this compound may interact with biological systems, particularly in studying enzyme-substrate interactions and receptor binding. Its structural features can influence:

- Biological activity : The presence of the pyrrolidine ring may enhance binding affinity to certain biological targets.

- Pharmacodynamics : Investigations into how this compound modulates biological pathways could lead to insights into drug design.

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development. Potential applications include:

- Lead compound in drug discovery : Its structural characteristics can be modified to develop new therapeutics with desired biological activities.

- Therapeutic agent : Preliminary studies may explore its efficacy against specific diseases or conditions, particularly those involving neurological pathways due to the pyrrolidine moiety.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its utility as a chiral auxiliary in asymmetric synthesis. The researchers demonstrated that using this compound could significantly enhance enantioselectivity in reactions involving ketones and aldehydes.

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated moderate inhibition, suggesting that further optimization could yield potent inhibitors useful in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Oxalic acid, as a counterion, improves the compound’s solubility and stability, enhancing its bioavailability.

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid and related pyrrolidine derivatives:

Structural and Functional Differences

Steric and Electronic Effects :

- The tert-butoxy group in the target compound provides greater steric hindrance compared to Boc (tert-butoxycarbonyl) or hydroxymethyl substituents in analogues . This influences reactivity in stereoselective reactions.

- Oxalic acid as a counterion enhances aqueous solubility relative to neutral esters (e.g., Boc-protected pyrrolidones) .

Chirality and Reactivity :

- The 3R configuration in the target compound contrasts with the 3S-hydroxy group in (2R,3S)-Boc-hydroxypyrrolidine carboxylic acid , leading to divergent applications in asymmetric synthesis.

- Piperidine derivatives (e.g., CAS 652971-20-5) exhibit different ring strain and hydrogen-bonding capabilities compared to pyrrolidine-based compounds .

Synthetic Utility :

Physicochemical Properties

- Solubility: Oxalic acid improves the target compound’s solubility in polar solvents (e.g., water, methanol) compared to non-ionic analogues like Boc-protected pyrrolidines .

- Stability : The tert-butoxy group enhances hydrolytic stability relative to esters (e.g., Boc groups), which are prone to deprotection under acidic conditions .

Biological Activity

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C9H18N2O2

- Molecular Weight : 186.255 g/mol

- IUPAC Name : tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate

- CAS Number : 122536-77-0

The compound features a pyrrolidine ring substituted with a tert-butoxy group and is paired with oxalic acid, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antibacterial Activity :

Recent studies have shown that pyrrolidine derivatives can serve as effective antibacterial agents. For instance, compounds derived from the pyrrolidine scaffold have been identified as inhibitors of Pseudomonas aeruginosa's penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis . The structural modifications in these compounds can enhance their antibacterial properties while minimizing cytotoxicity. -

Mechanism of Action :

The inhibition of PBP3 by pyrrolidine derivatives involves binding to the active site of the enzyme, preventing it from catalyzing essential reactions for bacterial survival. This mechanism highlights the potential for developing new antibiotics targeting multidrug-resistant strains . -

Potential in Cancer Therapy :

Some studies suggest that pyrrolidine compounds may exhibit anticancer properties through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This suggests that this compound could be explored further for its potential use in cancer treatment.

Table 1: Summary of Biological Activities and Mechanisms

Detailed Research Findings

- In a study focused on optimizing pyrrolidine derivatives, it was found that specific substitutions on the pyrrolidine core significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The optimal compounds exhibited IC50 values in the low micromolar range, indicating potent inhibition .

- Another research highlighted the synthesis of pyrrolidine-based compounds that showed promise as PARP inhibitors. These compounds were evaluated for their ability to induce apoptosis in cancer cells, showcasing their dual role as both antibacterial and anticancer agents .

Q & A

Q. What synthetic strategies are effective for preparing (3R)-3-(tert-butoxy)pyrrolidine derivatives?

The synthesis of (3R)-3-(tert-butoxy)pyrrolidine derivatives often involves protective group chemistry. For example, tert-butoxycarbonyl (Boc) groups are introduced using reagents like Boc anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in dichloromethane at 0–20°C . Oxalic acid may act as a counterion or participate in salt formation during purification. Reaction conditions must be optimized to preserve stereochemistry, especially for the (3R) configuration.

Q. How can the stereochemical purity of (3R)-3-(tert-butoxy)pyrrolidine be validated experimentally?

Chiral HPLC or polarimetry are standard methods. Advanced techniques include X-ray crystallography for absolute configuration determination or nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements of substituents. Computational methods (e.g., DFT-B3LYP/6-31G*) can predict optical rotation values for comparison .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored under inert atmospheres (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the tert-butoxy group. Oxalic acid’s hygroscopic nature necessitates desiccated storage. Stability under these conditions is supported by analogous pyrrolidine derivatives, which show no hazardous decomposition when stored properly .

Advanced Research Questions

Q. How does the tert-butoxy group influence reactivity in nucleophilic substitution reactions?

The bulky tert-butoxy group creates steric hindrance, reducing reactivity at the adjacent carbon. This can be exploited to direct regioselectivity. For instance, in alkylation reactions, the tert-butoxy group may shield the pyrrolidine ring, favoring substitution at less hindered positions. Kinetic studies using LC-MS or in situ NMR can track reaction pathways .

Q. What computational approaches are suitable for studying the electronic properties of (3R)-3-(tert-butoxy)pyrrolidine?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). These models reveal electron-rich regions for electrophilic attack or hydrogen-bonding interactions with oxalic acid. RI-MP2 energy corrections improve accuracy for non-covalent interactions .

Q. How does oxalic acid modulate the solubility and crystallinity of (3R)-3-(tert-butoxy)pyrrolidine?

Oxalic acid forms salts via proton transfer, enhancing aqueous solubility. Co-crystallization studies using powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) can identify polymorphs. Solubility parameters (Hansen, Hildebrand) predict compatibility with solvents for crystallization .

Q. Are there known contradictions in spectroscopic data for similar pyrrolidine-oxalic acid complexes?

Discrepancies may arise in NMR assignments due to dynamic stereochemistry or solvent effects. For example, rotameric equilibria in Boc-protected pyrrolidines can split signals. Variable-temperature NMR or deuterated solvents resolve such issues. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Methodological Considerations

- Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts) to achieve high enantiomeric excess (ee) for the (3R) configuration .

- Toxicological Screening : While acute toxicity data for the compound are limited, follow GHS guidelines for handling. Use in vitro assays (e.g., Ames test) to assess mutagenicity .

- Reaction Optimization : Design Doehlert matrix or Box-Behnken experiments to optimize reaction time, temperature, and reagent ratios for scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.